Ferric chloride hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

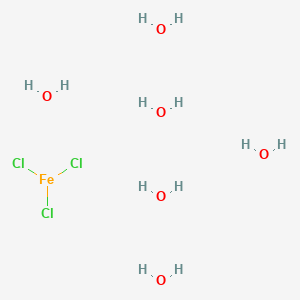

Ferric Chloride Hexahydrate, also known as Iron (III) Chloride Hexahydrate, is a compound of iron and chlorine with the formula FeCl3.6H2O . It is a moderately strong Lewis acid and many of its applications exploit this property . It normally exists as a hexahydrate salt . When heated or anhydrous, it tends to hydrolyze, producing hydrogen chloride gas . The pure material occurs as hydroscopic, hexagonal, dark crystals .

Synthesis Analysis

Ferric Chloride Hexahydrate can be synthesized via co-precipitation method using ferric chloride and ferrous sulphate as the starting materials . The shape and the size of the resulting Fe3O4 nanoparticles can be controlled by using different types of additives including ammonium hydroxide and sodium hydroxide .Molecular Structure Analysis

The crystal structure of Ferric Chloride Hexahydrate has been determined from three-dimensional single-crystal x-ray-diffraction data . In the crystals, two chloride ions and four water molecules are arranged around each ferric ion to form octahedral trans-[FeCl2(OH2)4]+ ions with C2h-2/m symmetry .Chemical Reactions Analysis

Strong heating will convert the hexahydrate form, or the anhydrous form in the presence of water, to iron (III) oxychloride and hydrogen chloride, and the anhydrous form to iron (II) chloride and chlorine gas . Ferric Chloride Hexahydrate is also highly soluble in acetone .Physical And Chemical Properties Analysis

Ferric Chloride Hexahydrate is soluble in water, ethanol, ether, and acetone . It is deliquescent, forming a hexahydrate compound . Dissolution in water is exothermic and produces an acidic solution .Wissenschaftliche Forschungsanwendungen

Catalyst and Oxidant in Organic Synthesis : Hexahydrated ferric chloride is used as a Lewis acid, acting as a catalyst and oxidant in organic synthesis. Its applications include esterification, ketalation, etherification, oxidation, and molecular rearrangement, with detailed explanations of the reaction mechanisms (Yu Shan-xin, 2002).

Regioselective Arylations in Organic Chemistry : It is highly efficient as a catalyst for the regioselective arylation of α-amido sulfones, leading to the synthesis of unsymmetrical and bis-symmetrical triarylmethanes through Friedel-Crafts alkylations (P. Thirupathi & Sung Soo Kim, 2010).

Crystal Structure Analysis : The crystal structure of ferric chloride hexahydrate has been determined using three-dimensional single-crystal x-ray diffraction data, revealing its complex ion structure and indicating hydrogen bonding in addition to electrostatic forces (M. Lind, 1967).

Fuel Borne Catalyst in Biodiesel : Ferric chloride (FeCl3) acts as a fuel-borne catalyst for waste cooking palm oil-based biodiesel, improving engine performance, emission, and combustion characteristics (G. R. Kannan, R. Karvembu, & R. Anand, 2011).

In Thrombosis Research : It is used in thrombosis research for inducing thrombosis through topical application to the vasculature, making it a highly effective and reliable method (S. Schoenwaelder & S. Jackson, 2015).

Green Synthesis of Organic Compounds : It serves as a recyclable homogeneous catalyst in aqueous media for the synthesis of organic compounds under specific conditions, like sonication (A. Khorshidi & K. Tabatabaeian, 2011).

Quality Standard and Testing in Pharmaceuticals : Its use in pharmaceuticals has led to the development of spectrophotometric methods for determining ferrous iron in ferric chloride hexahydrate, important for ensuring quality standards (B. Xiaoguang et al., 2021).

Flocculant in Water Treatment : It is used as a flocculant in sewage treatment and drinking water production, as well as an etchant for copper-based metals in printed circuit boards (Ferric Chloride, 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

trichloroiron;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.